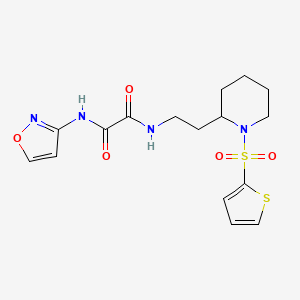![molecular formula C17H19N3O2S2 B2773725 2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one CAS No. 54249-32-0](/img/structure/B2773725.png)
2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring, a thiazole ring, and a morpholine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. One possible method could involve the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of the morpholine ring could introduce some flexibility into the molecule, while the pyrimidine and thiazole rings would likely contribute to its aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups in the molecule would provide multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of several heterocyclic rings could contribute to its stability and solubility .Aplicaciones Científicas De Investigación
Anticancer Potential
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, holds promise as a scaffold for designing new anticancer drugs . The structural similarity of this ring system to purine allows for effective binding to biological targets. Researchers have demonstrated high antitumor activity for compounds related to SMR000074870.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Inspired by the design of novel HIV-1 NNRTIs, scientists have explored benzo[4,5]thieno[2,3-d]pyrimidine derivatives. These compounds were designed to target the tolerant region II of the NNRTIs binding pocket, potentially serving as potent NNRTIs .
Antimalarial Agents
In silico ADME profiling and physicochemical properties predict drug-like characteristics for tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffolds. These properties suggest that derivatives of this compound could serve as models for the development of antimalarial agents .
Cytotoxic Activity
Specific derivatives of SMR000074870 exhibit excellent cytotoxic activity in various cell lines. For example, compounds with methyl substitutions at different positions have demonstrated significant activity .
Optimization of Biological Interactions
The active methylene group in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives provides an attractive center for functionalization. Researchers can modify this scaffold to optimize interactions with biological targets .
Mecanismo De Acción
Target of Action
It’s known that organotellurium compounds, which are structurally similar to smr000074870, show anti-cancer, antioxidant, and anti-bacterial activity
Mode of Action
SMR000074870 is synthesized through electrophilic heterocyclization of 5,6-disubstituted 3-alkenyl-2-thioxothieno[2,3-d]pyrimidin-4-ones by treatment with p-alkoxyphenyltellurium trichlorides . This process leads to the formation of a thiazoline moiety
Biochemical Pathways
Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities , suggesting that SMR000074870 may affect related biochemical pathways.
Result of Action
Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities , suggesting that SMR000074870 may have similar effects.
Action Environment
It’s known that the electrophilic heterocyclization of smr000074870 is successfully conducted in acetic acid, chloroform, and acetonitrile at different temperatures . This suggests that the compound’s action may be influenced by the solvent and temperature conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
13-(morpholin-4-ylmethyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-16-14-12-3-1-2-4-13(12)24-15(14)18-17-20(16)10-11(23-17)9-19-5-7-22-8-6-19/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXCQRTGUXYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)C=C(S4)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

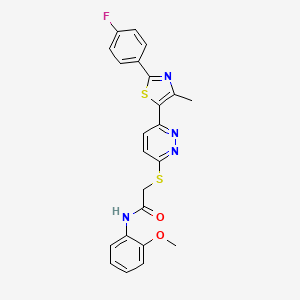
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2773646.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2773651.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide](/img/structure/B2773652.png)
![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)

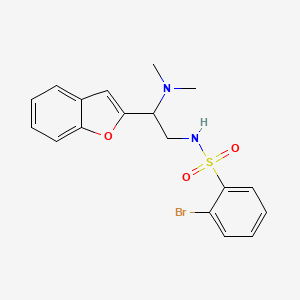
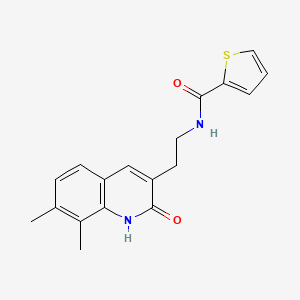
![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)
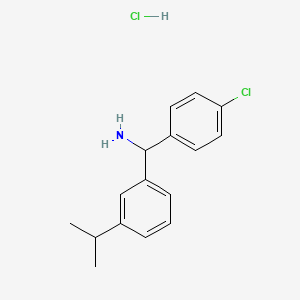
![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2773664.png)
